1-(morpholin-3-yl)ethan-1-ol
CAS No.: 2103954-12-5
Cat. No.: VC11559206
Molecular Formula: C6H13NO2
Molecular Weight: 131.2
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2103954-12-5 |
|---|---|
| Molecular Formula | C6H13NO2 |
| Molecular Weight | 131.2 |
Introduction
Molecular Structure and Characterization
Structural Features
1-(Morpholin-3-yl)ethan-1-ol (IUPAC name: 1-morpholin-3-ylethanol) consists of a six-membered morpholine ring (containing one oxygen and one nitrogen atom) linked to an ethanol group at the nitrogen center. The morpholine ring adopts a chair conformation, with the nitrogen atom at position 3 serving as the attachment point for the hydroxethyl (-CH2CH2OH) substituent.
Key Structural Parameters:
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Molecular Formula: C6H13NO2
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Molecular Weight: 131.17 g/mol
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Functional Groups: Secondary amine, ether, and primary alcohol.
Spectroscopic Data
While experimental spectral data for this compound are not publicly available, analogous compounds provide reference benchmarks:
| Property | Analogous Compound (1-(Furan-2-yl)-2-(morpholin-3-yl)ethan-1-ol) |
|---|---|
| IR (cm⁻¹) | 3300–3500 (O-H stretch), 2850–2960 (C-H), 1100–1250 (C-O-C ether) |
| ¹H NMR (δ, ppm) | 1.5–1.7 (m, 2H, CH2), 2.4–2.6 (m, 4H, morpholine CH2), 3.6–3.8 (m, 4H, morpholine OCH2), 4.2–4.4 (m, 1H, OH) |
| ¹³C NMR (δ, ppm) | 45–50 (morpholine CH2N), 60–65 (morpholine OCH2), 70–75 (CH2OH) |
Synthesis and Production
Synthetic Routes
The synthesis of 1-(morpholin-3-yl)ethan-1-ol can be inferred from methods used for structurally related morpholine derivatives:
Route 1: Nucleophilic Substitution
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Morpholine Activation: React morpholine with a chloroethanol derivative under basic conditions.
Conditions: Reflux in ethanol, 6–8 hours, 60–70°C.
Route 2: Reductive Amination
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Ketone Intermediate: Condense morpholine with glycolaldehyde.
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Reduction: Use sodium borohydride (NaBH4) to reduce the imine intermediate.
Yield: ~65–75% (estimated from analogous reactions).
Industrial-Scale Production
For large-scale synthesis, continuous flow reactors and immobilized catalysts (e.g., silica-supported acids) may enhance efficiency and reduce waste. Green chemistry principles, such as solvent recycling and microwave-assisted heating, could further optimize the process .
Physicochemical Properties
Physical Properties
| Property | Value (Predicted) |
|---|---|
| Melting Point | 85–90°C (estimated via QSPR models) |
| Boiling Point | 220–225°C (at 760 mmHg) |
| Solubility | Miscible in water, ethanol, DMSO |
| LogP (Octanol-Water) | -0.5 to 0.2 |
Chemical Reactivity
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Oxidation: The primary alcohol group can be oxidized to a carboxylic acid using KMnO4 or CrO3.
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Esterification: Reacts with acyl chlorides (e.g., acetyl chloride) to form esters.
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Complexation: The morpholine nitrogen may coordinate with metal ions (e.g., Cu²⁺, Fe³⁺), enabling catalytic applications .
Applications in Research and Industry
Materials Science
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Ligands in Catalysis: The compound’s nitrogen and oxygen atoms make it a candidate for designing transition-metal catalysts.
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Polymer Additives: Ethanolamine derivatives improve the thermal stability of polyurethanes and epoxies.
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